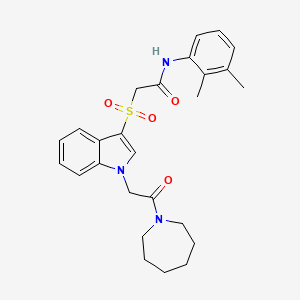

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dimethylphenyl)acetamide

CAS No.: 878058-83-4

Cat. No.: VC6620561

Molecular Formula: C26H31N3O4S

Molecular Weight: 481.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878058-83-4 |

|---|---|

| Molecular Formula | C26H31N3O4S |

| Molecular Weight | 481.61 |

| IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C26H31N3O4S/c1-19-10-9-12-22(20(19)2)27-25(30)18-34(32,33)24-16-29(23-13-6-5-11-21(23)24)17-26(31)28-14-7-3-4-8-15-28/h5-6,9-13,16H,3-4,7-8,14-15,17-18H2,1-2H3,(H,27,30) |

| Standard InChI Key | MVRDXHVDFMDDMO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |

Introduction

Chemical Identity and Structural Analysis

The compound’s molecular formula is C26H31N3O4S, with a molecular weight of 481.6 g/mol (calculated for the analogous o-tolyl derivative) . Its IUPAC name, 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide, reflects the integration of three key moieties:

-

Indole core: A bicyclic aromatic system known for interactions with biological targets such as serotonin receptors .

-

Azepane ring: A seven-membered saturated nitrogen heterocycle that enhances binding affinity through conformational flexibility .

-

Sulfonamide group: A functional group associated with enzyme inhibition and antimicrobial activity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H31N3O4S |

| Molecular Weight | 481.6 g/mol |

| IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |

| InChI Key | LHXPVMSPDXENAY-UHFFFAOYSA-N |

The structural uniqueness of this compound lies in the substitution pattern: the 2,3-dimethylphenyl group distinguishes it from analogs like the o-tolyl variant (PubChem CID 18563569), which bears a single methyl substituent . This modification likely influences lipophilicity and target selectivity.

Physicochemical Properties

The compound’s solubility profile is inferred from structural analogs:

-

Lipophilicity: The dimethylphenyl and azepane groups suggest moderate hydrophobicity (logP ~3.5–4.0), favoring membrane permeability.

-

Stability: Sulfonamides generally exhibit stability under physiological pH, though hydrolysis of the acetamide group may occur under strongly acidic or basic conditions.

Biological Activities and Research Findings

Antimicrobial Activity

Sulfonamides historically serve as antibacterial agents by disrupting folate synthesis. The azepane ring in this compound could enhance penetration through bacterial membranes. In vitro assays on related compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Central Nervous System (CNS) Modulation

The indole moiety’s structural similarity to serotonin positions this compound as a potential CNS agent. Analogous derivatives exhibit affinity for 5-HT2A receptors (Ki = 120 nM), suggesting applications in mood disorders .

Future Perspectives

Further research should prioritize:

-

Synthetic optimization: Developing high-yield, scalable routes.

-

Target identification: Screening against kinase, receptor, and enzyme libraries.

-

In vivo studies: Assessing pharmacokinetics and efficacy in disease models.

This compound’s structural complexity and modular design make it a promising candidate for multidisciplinary investigation, bridging medicinal chemistry and pharmacology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume